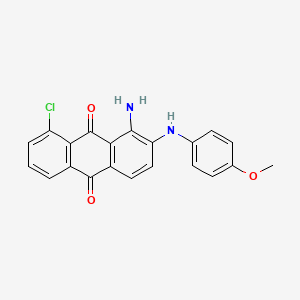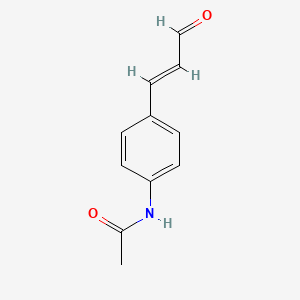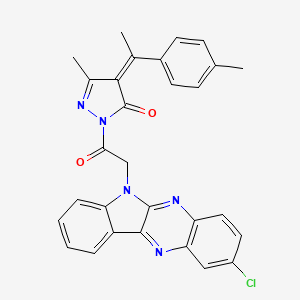
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((((2-chlorobenzyl)oxy)carbonyl)amino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Me-Lys(2-Cl-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated lysine residue, and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. These modifications make it useful in peptide synthesis and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Lys(2-Cl-Z)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of lysine is protected using the Fmoc group. This is usually achieved by reacting lysine with Fmoc-Cl in the presence of a base like sodium carbonate.
Methylation: The lysine residue is methylated using a methylating agent such as methyl iodide.
Protection of the Side Chain: The side chain amino group is protected using the 2-Cl-Z group, which can be introduced by reacting the methylated lysine with 2-chlorobenzyloxycarbonyl chloride.
Industrial Production Methods
Industrial production of Fmoc-N-Me-Lys(2-Cl-Z)-OH follows similar synthetic routes but is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Deprotection Reactions: The Fmoc and 2-Cl-Z groups can be removed under specific conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo substitution reactions at the protected amino groups.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while hydrogenation or acidic conditions can remove the 2-Cl-Z group.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Deprotected Lysine: Removal of protecting groups yields N-methyl-lysine.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
科学研究应用
Chemistry
Peptide Synthesis: Fmoc-N-Me-Lys(2-Cl-Z)-OH is used as a building block in solid-phase peptide synthesis.
Biology
Protein Engineering: The compound is used to introduce specific modifications in proteins.
Medicine
Drug Development: Modified peptides containing Fmoc-N-Me-Lys(2-Cl-Z)-OH are explored for therapeutic applications.
Industry
Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.
作用机制
The mechanism of action of Fmoc-N-Me-Lys(2-Cl-Z)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring that the desired peptide sequence is obtained. The methylation of lysine can affect the biological activity of the resulting peptides, influencing their interactions with molecular targets.
相似化合物的比较
Similar Compounds
Fmoc-Lys(2-Cl-Z)-OH: Similar but without the methylation.
Boc-N-Me-Lys(2-Cl-Z)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-N-Me-Lys(Boc)-OH: Uses Boc for side chain protection instead of 2-Cl-Z.
Uniqueness
Fmoc-N-Me-Lys(2-Cl-Z)-OH is unique due to the combination of Fmoc and 2-Cl-Z protecting groups along with the methylation of lysine. This combination provides specific properties that are useful in peptide synthesis and other applications.
属性
分子式 |
C30H31ClN2O6 |
|---|---|
分子量 |
551.0 g/mol |
IUPAC 名称 |
(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35)/t27-/m0/s1 |
InChI 键 |
KZLOHAGCRFXQDW-MHZLTWQESA-N |
手性 SMILES |
CN([C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


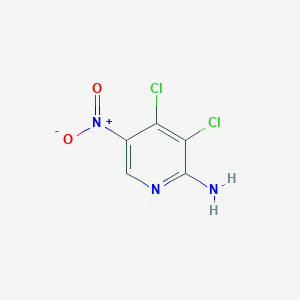
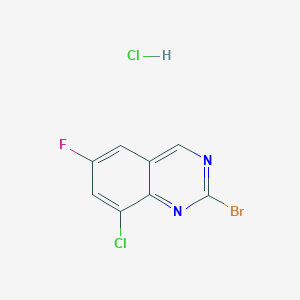
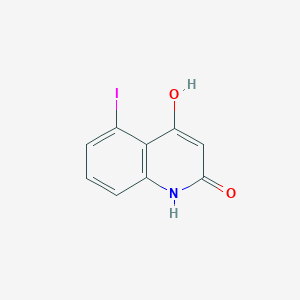

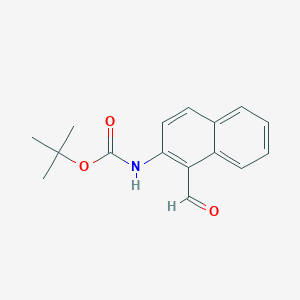

![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)

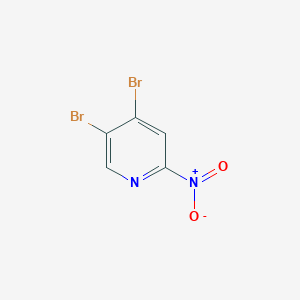
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
